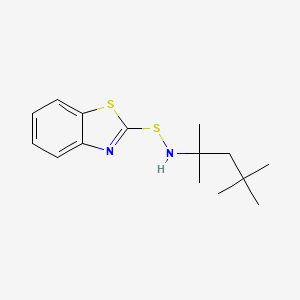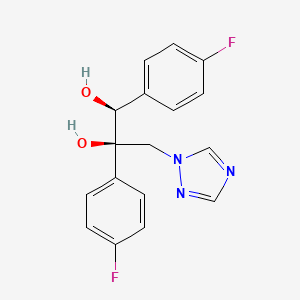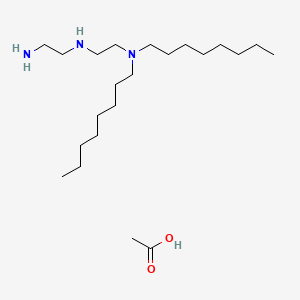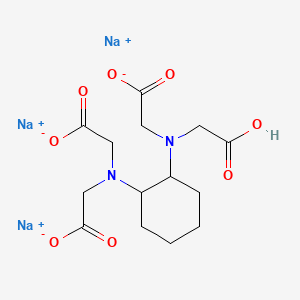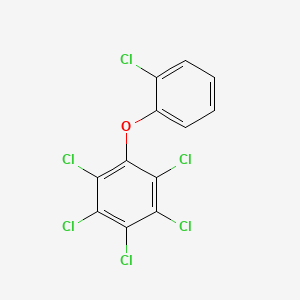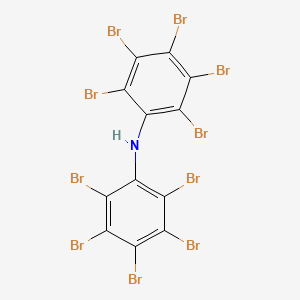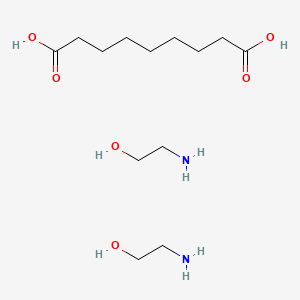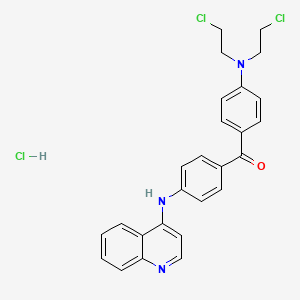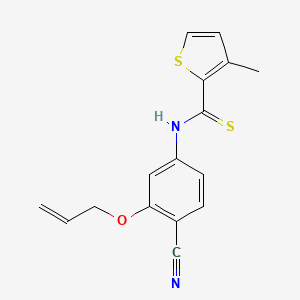
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyano group, a propenyloxy group, and a methyl group attached to the phenyl ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the phenyl ring. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Functionalization of the Phenyl Ring: The phenyl ring is functionalized by introducing the cyano, propenyloxy, and methyl groups. This can be achieved through various organic reactions such as nucleophilic substitution, electrophilic addition, and alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the thiophene ring to a dihydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the cyano and propenyloxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-ethyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-propyl-
- 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-butyl-
Uniqueness
The uniqueness of 2-Thiophenecarbothioamide, N-(4-cyano-3-(2-propenyloxy)phenyl)-3-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl groups, the methyl group may influence its reactivity, solubility, and interaction with molecular targets.
特性
CAS番号 |
178870-16-1 |
|---|---|
分子式 |
C16H14N2OS2 |
分子量 |
314.4 g/mol |
IUPAC名 |
N-(4-cyano-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide |
InChI |
InChI=1S/C16H14N2OS2/c1-3-7-19-14-9-13(5-4-12(14)10-17)18-16(20)15-11(2)6-8-21-15/h3-6,8-9H,1,7H2,2H3,(H,18,20) |
InChIキー |
XGEAISXURPEFEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)C#N)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


